2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde
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Overview
Description
2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a methoxy group at the second position, a pyrrolidinyl group at the fourth position, and an aldehyde group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: 2-Methoxy-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2-Methoxy-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. This compound can modulate various biochemical pathways, depending on its specific interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.
2-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Contains a morpholine ring instead of a pyrrolidine ring.
2-Methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-11(5-4-10(12)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMMOONHLWVTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332211 |
Source
|
Record name | 2-methoxy-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
96649-00-2 |
Source
|
Record name | 2-methoxy-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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